molecular formula C9H10BrNO B8255554 (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol

Cat. No.: B8255554
M. Wt: 228.09 g/mol
InChI Key: BCTITPKCHCGPPC-BDAKNGLRSA-N
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Description

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound features a bromine atom and an amino group attached to an indene ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol typically involves the resolution of racemic mixtures or enantioselective synthesis. One common method is the enantioselective reduction of a suitable precursor, such as a brominated indanone, using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced chromatographic techniques for the separation of enantiomers is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or alkyl halides. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions .

Major Products

Major products formed from these reactions include imines, nitriles, reduced indene derivatives, and substituted indenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral indene derivatives, such as (1S,2R)-2-bromocyclopentanol and (1S,2S)-2-bromocyclopentanol .

Uniqueness

(1S,2R)-1-Amino-6-bromo-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a bromine atom on the indene ring. This combination of functional groups and chirality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(1S,2R)-1-amino-6-bromo-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-2-1-5-3-8(12)9(11)7(5)4-6/h1-2,4,8-9,12H,3,11H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTITPKCHCGPPC-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C1C=CC(=C2)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=C1C=CC(=C2)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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